N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-4-methylbenzamide
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Overview
Description
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-4-methylbenzamide is a complex organic compound that features a benzotriazole core substituted with diethylamino and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-4-methylbenzamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pentanamide
- **N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-3-methoxybenzamide
- **N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-fluorobenzamide
Uniqueness
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-4-methylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it particularly suitable for applications requiring high thermal stability, specific photophysical characteristics, and targeted biological activity .
Properties
Molecular Formula |
C25H27N5O |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C25H27N5O/c1-5-29(6-2)20-11-13-21(14-12-20)30-27-23-15-18(4)22(16-24(23)28-30)26-25(31)19-9-7-17(3)8-10-19/h7-16H,5-6H2,1-4H3,(H,26,31) |
InChI Key |
YPRQXDNKJQTMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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